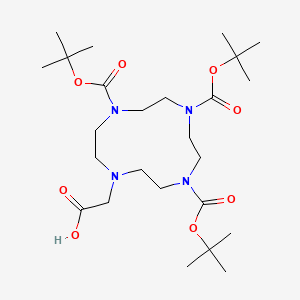

1,4,7-Tri-Boc-10-(Carboxymethyl)-1,4,7,10-Tetraazacyclododecan

Übersicht

Beschreibung

1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a useful research compound. Its molecular formula is C25H46N4O8 and its molecular weight is 530.7 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gezielte Tumorangewinnung

Diese Verbindung wird als Chelatbildner für die Radiomarkierung neuer Somatostatin-Analoga verwendet. Diese Analoga sind für die gezielte Tumorangewinnung, insbesondere in der Nuklearmedizin, konzipiert. Die Verbindung kann, wenn sie mit Somatostatin-Analoga konjugiert wird, mit Technetium-99m markiert werden, wodurch ein Radiopharmakon entsteht, das für die Diagnose von bösartigen Erkrankungen wirksam ist .

Synthese von radiomarkierten Peptiden

Die Verbindung dient als makrozyklischer Chelatbildner für die Synthese von radiomarkierten Peptiden. Diese Peptide werden für die Szintigraphie verwendet, eine diagnostische Technik in der Nuklearmedizin, die Bilder von der Verteilung radioaktiver Substanzen im Körper liefert .

Entwicklung von rezeptorspezifischen Radiopeptiden

Es spielt eine wichtige Rolle bei der Entwicklung von rezeptorspezifischen Radiopeptiden, die sich bei der Diagnose verschiedener Erkrankungen, darunter Tumoren, Thrombosen und Entzündungen, als wirksam erwiesen haben. Die Fähigkeit der Verbindung, stabile Komplexe mit Radioisotopen zu bilden, macht sie für diese Anwendung wertvoll .

Somatostatin-Rezeptor-Szintigraphie

Die Verbindung wird bei der Herstellung von Radiopharmaka für die Somatostatin-Rezeptor- (SSTR-) Szintigraphie verwendet. Diese Anwendung ist bedeutsam für den Nachweis von SSTR2-positiven Tumoren und bietet eine nicht-invasive diagnostische Option .

Verbesserte Aufnahme in SSTR2-positiven Tumoren

Forschungen zeigen, dass Octapeptide, die mit dieser Verbindung synthetisiert wurden, im Vergleich zu anderen Wirkstoffen eine verbesserte Aufnahme in SSTR2-positiven Tumoren aufweisen. Dies führt zu besseren Bildgebungsergebnissen und genaueren Diagnosen .

Bioverteilungs- und Bildgebungsstudien

Die Verbindung wird in Bioverteilungs- und Bildgebungsstudien verwendet, um die Bewegung und Lokalisation von radiomarkierten Substanzen in lebenden Organismen zu verfolgen. Dies ist entscheidend für das Verständnis der Pharmakokinetik von Medikamenten .

Schnelle Blutclearance und Ausscheidung über den Urin

Radiomarkierte Verbindungen, die diesen Chelatbildner verwenden, zeigen eine schnelle Blutclearance und eine schnelle Ausscheidung über das Harnsystem. Diese Eigenschaft ist vorteilhaft, um die Strahlenbelastung von Patienten während diagnostischer Verfahren zu reduzieren .

Potenzial für theranostische Anwendungen

Die Vielseitigkeit der Verbindung in Bezug auf die Markierung und die Bildung stabiler Komplexe mit verschiedenen Radioisotopen eröffnet Möglichkeiten für theranostische Anwendungen - wo sie sowohl für therapeutische als auch für diagnostische Zwecke in der personalisierten Medizin eingesetzt werden kann .

Biologische Aktivität

1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane (often abbreviated as Tri-Boc-cyclen) is a modified cyclen compound that has garnered attention in the fields of medicinal chemistry and bioconjugation. Its unique structure allows it to function as a versatile ligand for metal ions, making it useful in various biological applications, including drug delivery and imaging.

- Molecular Formula : C25H46N4O8

- Molecular Weight : 502.65 g/mol

- CAS Number : 247193-74-4

- Structure : The compound features multiple Boc (tert-butyloxycarbonyl) protecting groups and a carboxymethyl functional group attached to a tetraazacyclododecane ring.

Metal Ion Coordination

One of the primary biological activities of Tri-Boc-cyclen is its ability to chelate metal ions. This property is particularly valuable in radiopharmaceutical applications. The compound can form stable complexes with various metal ions such as Cu(II), which can be utilized in positron emission tomography (PET) imaging. For instance, studies have shown that derivatives of tetraazacyclododecane can effectively bind to copper isotopes for imaging purposes, enhancing the visualization of tumors in clinical settings .

Drug Delivery Systems

Tri-Boc-cyclen has been explored as a scaffold for drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for targeted delivery to specific tissues. Research indicates that when conjugated with anticancer drugs or imaging agents, the compound can improve the pharmacokinetics and bioavailability of these drugs. For example, complexes of Tri-Boc-cyclen with doxorubicin have demonstrated enhanced cytotoxic effects against cancer cells compared to free doxorubicin alone .

Study 1: Imaging Applications

In a clinical study involving lymphoma patients, researchers utilized Cu-64 labeled Tri-Boc-cyclen conjugates to evaluate the biodistribution and pharmacokinetics of the imaging agent. The results indicated that the compound provided superior imaging quality compared to conventional methods, allowing for better assessment of treatment response and disease progression .

Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the cytotoxicity of Tri-Boc-cyclen conjugates in various cancer cell lines. The findings revealed that these conjugates exhibited significant antiproliferative activity against both breast and prostate cancer cells. The mechanism was attributed to the targeted release of doxorubicin facilitated by the compound's chelating properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H46N4O8 |

| Molecular Weight | 502.65 g/mol |

| CAS Number | 247193-74-4 |

| Chelation Capability | Cu(II), Gd(III), etc. |

| Anticancer Activity | Significant against MCF-7 and PC-3 cell lines |

| Study | Application | Outcome |

|---|---|---|

| Study 1 | Imaging in Lymphoma | Enhanced visualization |

| Study 2 | Anticancer Drug Delivery | Increased cytotoxicity |

Eigenschaften

IUPAC Name |

2-[4,7,10-tris[(2-methylpropan-2-yl)oxycarbonyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N4O8/c1-23(2,3)35-20(32)27-12-10-26(18-19(30)31)11-13-28(21(33)36-24(4,5)6)15-17-29(16-14-27)22(34)37-25(7,8)9/h10-18H2,1-9H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHHFZCDHYVCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669921 | |

| Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247193-74-4 | |

| Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,7,10-Tri-1,4,7,10-tetraazacyclodecan-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.